2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide
Description
This compound features a sulfonamide core linked to a 4-methoxyphenyl group and a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation . The methoxyphenyl substituent may enhance lipophilicity and metabolic stability, while the tetrahydroquinolinone fragment could contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-6-2-13(3-7-16)10-11-25(22,23)20-15-5-8-17-14(12-15)4-9-18(21)19-17/h2-3,5-8,12,20H,4,9-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPORTOSIGNMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aryl amine with an aldehyde or ketone.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as an enzyme inhibitor or receptor ligand.
Medicine: The sulfonamide group suggests potential antibacterial or antifungal activity.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Aromatic Substituents
- N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (): Structural Differences: Incorporates a trifluoroacetyl group and cyclopropylethyl substituent instead of methoxyphenyl and tetrahydroquinolinone. Synthesis: Scalable to 100 g with a focus on chlorosulfonation and coupling reactions .
- (R)-N-Benzyl-2-(4-fluorophenyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide (): Structural Differences: Contains a benzyl group and fluorophenyl substituent. HRMS data (calculated [M+H]⁺: 313.0704, found: 313.0711) confirms high purity .
Methoxyphenyl-Containing Compounds
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ():
- Formoterol-Related Compounds (): Structural Differences: Methoxyphenyl groups are integrated into β-agonist scaffolds (e.g., Formoterol-related compound A).
Tetrahydroquinolinone Analogues
- 3-((((2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (): Structural Differences: A complex nucleotide analog with a 4-oxopyrimidinyl group. Functional Impact: The tetrahydrofuran and pyrimidinyl groups suggest roles in nucleic acid interactions, differing from the target compound’s sulfonamide-driven bioactivity .
Analytical Characterization
- NMR/HRMS: Expected ¹H NMR signals include δ 7.2–7.4 (methoxyphenyl protons) and δ 2.5–3.5 (tetrahydroquinolinone methylenes). HRMS would confirm the molecular ion ([M+H]⁺ ~443.15 g/mol).
- Purity : HPLC retention times (cf. : 11.1 min) and stereochemical analysis (if applicable) should be prioritized .
Data Tables
Table 1: Structural and Analytical Comparison of Sulfonamide Derivatives
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 358.45 g/mol. The structure features a sulfonamide group attached to a tetrahydroquinoline moiety, which is known for various biological activities.
Antimicrobial Properties
Sulfonamides are well-documented for their antibacterial properties. The mechanism primarily involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. This action prevents the synthesis of dihydrofolate and subsequently inhibits bacterial growth and replication .
Recent studies have shown that compounds structurally similar to 2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Antitumor Activity
Emerging evidence suggests that sulfonamide derivatives can also exhibit anticancer properties. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been highlighted in several studies. For instance, a related compound demonstrated selective cytotoxicity against human cancer cell lines by inducing apoptosis through the activation of caspase pathways .
A case study involving a series of sulfonamide derivatives indicated that modifications at the aromatic ring significantly influenced their anticancer activity. In vitro assays revealed that certain derivatives could inhibit topoisomerase II, an essential enzyme for DNA replication in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is heavily influenced by their chemical structure. A study focusing on SAR identified key modifications that enhance potency:
- Aromatic Substituents : Introduction of electron-donating groups (e.g., methoxy groups) increases antimicrobial activity.
- Tetrahydroquinoline Moiety : This structure enhances binding affinity to target enzymes involved in folate synthesis.
- Sulfonamide Group : Essential for biological activity; variations can lead to altered pharmacokinetics and toxicity profiles.
Toxicity and Side Effects
While sulfonamides are effective antimicrobial agents, they are associated with various side effects including hypersensitivity reactions and hematological disorders. Notably, the incidence of adverse reactions can be as high as 3–8% in some populations . Understanding the toxicity profile of 2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide is crucial for its therapeutic application.
Q & A
Q. Spectroscopic Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfonamide NH at δ 10.2–10.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the formula .
Crystallography : Single-crystal X-ray diffraction resolves 3D conformation, particularly the planarity of the tetrahydroquinoline ring and sulfonamide orientation .
Q. What preliminary biological assays are recommended for assessing its therapeutic potential?
- Methodological Answer :
Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates. IC values <10 μM suggest promising activity .
Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to determine selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -Cl) or donating (-OCHCH) groups to modulate electron density and target binding .
Scaffold Modification : Introduce heterocycles (e.g., thiophene) in place of the benzene ring to enhance solubility or interaction with hydrophobic enzyme pockets .
Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) and regression models to predict activity trends .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Methodological Answer :
Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to control variability .
Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Target Validation : CRISPR/Cas9 knockout of putative targets (e.g., COX-2) confirms mechanism specificity .
Q. How can pharmacokinetic properties (e.g., bioavailability) be improved?
- Methodological Answer :
Prodrug Design : Mask polar sulfonamide groups with ester linkages to enhance intestinal absorption .
Nanocarrier Systems : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life and reduce renal clearance .
CYP450 Inhibition Studies : Identify metabolic hotspots via liver microsome assays; modify vulnerable sites (e.g., methoxy→trifluoromethoxy) to slow degradation .
Q. What computational methods elucidate its mechanism of action?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., Bcl-2, tubulin). Key interactions: sulfonamide oxygen with Arg residues, methoxy group in hydrophobic pockets .
Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .
Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
